3,5-Dichloro-2,4,6-trifluorobenzoic acid
Overview
Description
3,5-Dichloro-2,4,6-trifluorobenzoic acid: is an aromatic carboxylic acid with the molecular formula C₇HCl₂F₃O₂ and a molecular weight of 244.98 g/mol . This compound is characterized by the presence of three fluorine atoms, two chlorine atoms, and a carboxyl group attached to a benzene ring. It is known for its high stability and reactivity, making it a valuable intermediate in various chemical processes.
Mechanism of Action
Mode of Action
It is known that the presence of fluorine atoms in a molecule can greatly influence its reactivity and interactions with biological targets .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight of 24498, density of 1768g/cm3, and boiling point of 288ºC at 760 mmHg, may influence its pharmacokinetic behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Benzoic Acid Derivatives: One common method involves the halogenation of benzoic acid derivatives.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution reactions where fluorine atoms are introduced into the benzene ring of 3,5-dichlorobenzoic acid using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or selectfluor .
Industrial Production Methods: Industrial production typically involves large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dichloro-2,4,6-trifluorobenzoic acid undergoes nucleophilic substitution reactions where chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or alkoxides .
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones using reagents like potassium permanganate or sodium borohydride .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in solvents such as or .
Oxidation: in acidic or neutral conditions.
Reduction: in aqueous or alcoholic solutions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include , , or .
Oxidation Products: Formation of .
Reduction Products: Formation of .
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Catalyst Development: Employed in the development of new catalysts for organic reactions.
Biology and Medicine:
Drug Development: Investigated for its potential use in developing new drugs due to its unique chemical properties.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Polymer Production: Utilized in the production of specialty polymers and resins.
Material Science: Applied in the development of advanced materials with specific properties such as high thermal stability and resistance to chemicals.
Comparison with Similar Compounds
Comparison:
- 3,5-Dichloro-2,4,6-trifluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as higher reactivity and stability compared to compounds with only chlorine or fluorine substitutions .
- 2,4,6-Trifluorobenzoic acid lacks chlorine atoms, resulting in different reactivity and applications .
- 3,5-Dichlorobenzoic acid lacks fluorine atoms, making it less reactive in certain substitution reactions .
Properties
IUPAC Name |
3,5-dichloro-2,4,6-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGODDMTAFMNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382129 | |
Record name | 3,5-dichloro-2,4,6-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13656-36-5 | |
Record name | 3,5-dichloro-2,4,6-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-2,4,6-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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